molecular formula C15H13FO2S B7962995 Methyl 2-fluoro-4-[4-(methylsulfanyl)phenyl]benzoate CAS No. 1820747-11-2

Methyl 2-fluoro-4-[4-(methylsulfanyl)phenyl]benzoate

Cat. No.: B7962995
CAS No.: 1820747-11-2
M. Wt: 276.3 g/mol
InChI Key: CHQOOCPVBGSDDQ-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-[4-(methylsulfanyl)phenyl]benzoate is an organic compound with the molecular formula C15H13FO2S. It is characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a benzoate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4-[4-(methylsulfanyl)phenyl]benzoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-[4-(methylsulfanyl)phenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the ester group produces alcohols.

Scientific Research Applications

Methyl 2-fluoro-4-[4-(methylsulfanyl)phenyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-fluoro-4-[4-(methylsulfanyl)phenyl]benzoate exerts its effects involves interactions with specific molecular targets. The fluorine atom and methylsulfanyl group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-4-[4-(methylsulfonyl)phenyl]benzoate
  • Methyl 2-chloro-4-[4-(methylsulfanyl)phenyl]benzoate
  • Methyl 2-fluoro-4-[4-(ethylsulfanyl)phenyl]benzoate

Uniqueness

Methyl 2-fluoro-4-[4-(methylsulfanyl)phenyl]benzoate is unique due to the presence of both a fluorine atom and a methylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl 2-fluoro-4-(4-methylsulfanylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2S/c1-18-15(17)13-8-5-11(9-14(13)16)10-3-6-12(19-2)7-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQOOCPVBGSDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145700
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-(methylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820747-11-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-(methylthio)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820747-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-(methylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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